molecular formula C11H12N2O2S B3847460 N-(3-ethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide

N-(3-ethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B3847460
M. Wt: 236.29 g/mol
InChI Key: SYGIQGKBWBGHLU-UHFFFAOYSA-N
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Description

N-(3-ethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide typically involves the reaction of 2-amino-benzothiazole with ethyl acetoacetate under amide coupling conditions. The reaction is facilitated by the use of coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(3-ethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(3-ethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in microbial cells, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is known to interfere with enzymes and proteins critical for microbial survival .

Comparison with Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Benzothiazole-2-thiol: Known for its use in the synthesis of sulfur-containing heterocycles.

Uniqueness: N-(3-ethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl and acetamide groups contribute to its enhanced solubility and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(3-ethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-13-9-5-4-8(12-7(2)14)6-10(9)16-11(13)15/h4-6H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGIQGKBWBGHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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